molecular formula C12H12F3N3 B13255572 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13255572
M. Wt: 255.24 g/mol
InChI Key: BGOURPAACIYLDO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1152604-11-9) is a chemical building block with a molecular formula of C12H12F3N3 and a molecular weight of 255.24 g/mol . Its structure features a 1-phenyl-1H-pyrazole core, a motif frequently explored in pharmaceutical and agrochemical research due to its wide range of potential biological activities . The 3,3,3-trifluoropropylamine chain introduces a trifluoromethyl group, a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and bioavailability . This amine is also available as a stable hydrochloride salt (CAS 1820664-68-3) for further experimental applications . As a key synthetic intermediate, it is valuable for constructing more complex molecules. Researchers utilize this compound in the development of novel catalysts for asymmetric synthesis, enabling the creation of enantiomerically enriched structures with potential biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,16H2

InChI Key

BGOURPAACIYLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Trifluoromethylated Pyrazole Core

The key step in preparing 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is the formation of the 3-trifluoromethylpyrazole scaffold. Several synthetic strategies have been reported:

  • One-Pot Synthesis via Nitrile Imines and Mercaptoacetaldehyde
    A recent and efficient approach involves the in situ generation of nitrile imines from hydrazonoyl halides, which then undergo (3 + 3)-annulation with mercaptoacetaldehyde (a surrogate for acetylene) to form 1-aryl-3-trifluoromethylpyrazoles. This method provides mild reaction conditions, good functional group tolerance, and scalability. The reaction proceeds through cascade dehydration and ring contraction steps, yielding 4,5-unsubstituted 1-arylpyrazoles with trifluoromethyl substitution at the 3-position. This approach is advantageous for preparing the pyrazole core with high regioselectivity and functionalization possibilities1.

  • Classical Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines
    Traditional methods rely on the condensation of trifluoromethylated β-diketones or β-ketoesters with aryl hydrazines to form the pyrazole ring. While effective, these methods sometimes suffer from regioselectivity issues and harsher conditions2.

  • (3 + 2)-Cycloadditions Using Fluorinated 1,3-Dipoles
    Cycloaddition of 2,2,2-trifluorodiazoethane with suitable dipolarophiles offers another route to trifluoromethylated pyrazoles. This method allows access to diverse substitution patterns but requires handling of diazo compounds3.

Functionalization to Introduce the Propan-1-Amine Side Chain

Detailed Synthetic Procedures and Reaction Conditions

Representative Procedure for Organocatalytic Synthesis of Trifluoromethylated Pyrazole Derivatives7

Step Reagents & Conditions Yield (%) Notes
1 Acid-catalyzed rearrangement of bisphenol C to hexamethyl-tetrahydro-1,1′-spirobi[indene]-6,6′-diol - Starting material for chiral catalyst synthesis
2 Inclusion resolution of (R)-1 with N-benzyl cinchonidine chloride in toluene 92 Achieves >99% enantiomeric excess
3 Duff reaction, trifluoromethanesulfonylation, and reduction to form chiral dialdehyde (R)-4 - Multistep functional group transformations
4 Bromination to form spirocyclic bisbromide 6 83 Two-step process involving reduction and bromination
5 Cyclization with (R,R)-1,2-diaminocyclohexane and addition with compound 8 to form squaramide 9a - Key step for catalyst preparation
6 Conjugate addition of pyrazol-3-ones to trifluoroethylidene oxindoles catalyzed by 9a in toluene at room temperature for 16 h 70 Produces product 12a with high stereoselectivity; subsequent Boc deprotection yields stable product 13a in 97%

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles8

Step Reagents & Conditions Yield (%) Notes
1 In situ generation of nitrile imine from hydrazonoyl halide via base-mediated dehydrohalogenation - Forms reactive 1,3-dipole intermediate
2 (3 + 3)-Annulation with mercaptoacetaldehyde as acetylene surrogate - Forms 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate
3 Cascade dehydration and ring contraction with p-toluenesulfonyl chloride (p-TsCl) - Yields 1-aryl-3-trifluoromethylpyrazole scaffold
4 Optional Pd-catalyzed cross-coupling for further functionalization 51–78 Enables synthesis of biologically active derivatives such as celecoxib and mavacoxib

Comparative Summary of Preparation Methods

Method Advantages Limitations Applicability to Target Compound
One-pot nitrile imine + mercaptoacetaldehyde annulation Mild conditions, scalable, regioselective Requires handling of hydrazonoyl halides Efficient for pyrazole core synthesis
Classical cyclocondensation Established, straightforward Regioselectivity issues, harsher conditions Suitable for initial pyrazole formation
Organocatalytic conjugate addition High stereoselectivity, mild conditions Complex catalyst synthesis, moderate yields Useful for introducing trifluoromethylated amine side chain
Cross-coupling functionalization Versatile, allows late-stage modification Requires halogenated intermediates Enables diversification of pyrazole derivatives

Research Findings and Notes

  • The organocatalytic approach using spirobiindane-derived squaramide catalysts achieves high enantioselectivity (>90% ee) in conjugate additions involving trifluoroethylidene substrates, which is critical for obtaining enantiomerically pure trifluoromethylated amines9.

  • The one-pot nitrile imine method avoids regioselectivity problems common in classical methods and uses safe, easy-to-handle starting materials, making it favorable for synthesizing 3-trifluoromethylpyrazoles10.

  • Functionalization of pyrazole derivatives through Pd-catalyzed cross-coupling reactions allows the introduction of various amine-containing side chains, facilitating the synthesis of complex molecules related to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine11.

  • The synthesis of related pyrazole derivatives such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one demonstrates the feasibility of constructing multifunctional pyrazole compounds via solid-state reactions with alumina at room temperature, offering alternative pathways12.

  • Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. 

  • Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. 

  • Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. 

  • Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. 

  • Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, MDPI, 2022. 

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

N-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (3h)
  • Structure : Features a 4-fluorophenyl group on the pyrazole ring and a propan-1-amine substituent.
  • Key Data : IR spectra show peaks for C=N (1660 cm⁻¹) and aromatic C-H (3041 cm⁻¹), while ¹H-NMR confirms the presence of a –CH=N imine group (δ 8.67 ppm) .
  • Comparison : Unlike the target compound, 3h lacks the trifluoromethyl group but includes a fluorophenyl moiety, which may enhance binding to hydrophobic enzyme pockets.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyridinyl replaces the phenyl group, and a cyclopropylamine substituent is present.
  • Synthesis : Copper-catalyzed coupling under mild conditions (35°C) yields this compound with 17.9% efficiency .

Trifluoromethyl Group Positioning and Electronic Effects

3,3,3-Trifluoro-1-(pyridin-3-yl)propan-1-amine
  • Structure : Trifluoropropylamine linked to pyridine (CAS: 1250480-39-7).
  • The pyridine nitrogen may alter solubility and acidity.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
  • Structure : Trifluoromethyl group attached via an ether linkage to the phenyl ring (CAS: 293.67 g/mol) .
  • Comparison : The ether group introduces polarity, contrasting with the direct trifluoropropyl-amine linkage in the target compound. This difference may influence pharmacokinetic properties such as membrane permeability.

Heterocyclic Replacements and Bioactivity

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
  • Structure : Combines fluorophenyl, imidazolyl-pyrimidinyl, and propanamine groups (MW: 311.357) .
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine
  • Structure : Thiazole replaces pyrazole (CAS: 1248076-55-2, MW: 210.22) .
  • Comparison : Thiazole’s sulfur atom contributes to distinct electronic properties and metal-binding capabilities, which may favor applications in catalysis or enzyme inhibition compared to pyrazole-based compounds.

Biological Activity

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 1152604-11-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is C12H12F3N3, with a molecular weight of 255.24 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the pyrazole moiety suggests potential interactions with enzymes and receptors involved in several signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : Compounds with similar structures have shown inhibition of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Kinase Activity : The pyrazole derivatives are often investigated for their ability to inhibit tyrosine kinases, which play significant roles in cancer progression and other diseases .

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit promising antitumor activity. For instance, derivatives similar to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine have been shown to inhibit cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

A notable study demonstrated that a related compound inhibited the growth of melanoma cells in vitro by inducing apoptosis through mitochondrial pathways . The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Research Findings

StudyFindings
Study on Anticancer Properties Found significant inhibition of cancer cell proliferation in vitro. Induced apoptosis through mitochondrial pathways .
Molecular Docking Studies Suggested strong binding affinity to DHFR and tyrosine kinases, indicating potential as an anticancer agent .
Synthesis and Characterization Described efficient synthetic routes for obtaining derivatives with enhanced biological activity .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Analyze chemical shifts for protons adjacent to the trifluoromethyl group (typically δ ~3.5–4.5 ppm for amine protons) and aromatic protons (δ ~7.0–8.5 ppm) from the phenylpyrazole moiety. Coupling patterns can confirm substitution positions .
    • ¹³C NMR: Identify carbons bonded to fluorine (e.g., CF₃ at ~125 ppm, quaternary carbons in pyrazole at ~140–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight via [M+H]⁺ or [M−H]⁻ peaks. For example, a calculated m/z of 215 ([M+H]⁺) matches theoretical values .
  • Infrared (IR) Spectroscopy: Detect N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Copper-Catalyzed Coupling: React 1-phenyl-1H-pyrazole-4-amine with 3-bromo-3,3,3-trifluoropropane using a copper(I) catalyst (e.g., CuBr) and cesium carbonate as a base in DMSO at 35°C for 48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) .
  • Hydrogenation of Nitro Intermediates: Reduce nitro-pyrazole precursors (e.g., 3-methyl-4-nitro-1-phenyl-1H-pyrazole) using Pd/C under H₂ (40 psi) in ethanol. Monitor reaction completion via TLC .
  • Yield Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (5–10 mol%) to improve yields beyond 70% .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and noncovalent interactions of this compound?

Methodological Answer:

  • Wavefunction Analysis (Multiwfn):
    • Calculate electrostatic potential (ESP) surfaces to identify electrophilic/nucleophilic regions. The trifluoromethyl group exhibits strong electron-withdrawing effects, altering ESP distribution .
    • Perform topology analysis of electron density (AIM theory) to locate bond critical points, confirming intramolecular hydrogen bonds (e.g., N-H···F interactions) .
  • Noncovalent Interaction (NCI) Visualization: Use reduced density gradient (RDG) plots to map van der Waals interactions and steric clashes. For example, π-π stacking between phenyl and pyrazole rings can stabilize the conformation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Data Collection: Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Resolve twinning or disorder using the SHELXL TWIN command .
  • Refinement Parameters:
    • Space Group: Triclinic P1 (common for flexible amines).
    • Displacement Parameters: Anisotropic refinement for trifluoromethyl groups to account for thermal motion .
    • Hydrogen Bonding: Restrain N-H distances (0.88–0.98 Å) during refinement to avoid overfitting .
  • Validation: Check R-factor convergence (<0.05) and data-to-parameter ratio (>15:1) to ensure model reliability .

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?

Methodological Answer:

  • Temperature Control: Lower temperatures (e.g., 0–25°C) favor kinetic control, directing substituents to the pyrazole 4-position. Higher temperatures (e.g., 80°C) promote thermodynamic products at the 5-position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic substitution at the CF₃-bearing carbon .
  • Catalyst Screening: Copper(I) catalysts enhance cross-coupling efficiency for aryl-amine bonds, while palladium catalysts are preferred for hydrogenolysis .

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